

iMAC2: A Technical Whitepaper on the Inhibition of the Mitochondrial Apoptosis-Induced Channel

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Compound of Interest

Compound Name: **iMAC2**

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Executive Summary

The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.^[1] This document provides a comprehensive technical overview of **iMAC2**, a potent and specific inhibitor of the MAC. We present its pharmacological data, delineate the signaling pathways it modulates, and provide detailed experimental protocols for its characterization.

Introduction to the Mitochondrial Apoptosis-Induced Channel (MAC)

The Mitochondrial Apoptosis-Induced Channel (MAC) is a high-conductance channel that marks a key commitment step in the intrinsic apoptotic cascade.^[1] Its formation is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, are essential for the formation of MAC, while anti-apoptotic members, like Bcl-2 and Bcl-xL, prevent its assembly.^[1] Upon activation by apoptotic stimuli, Bax and Bak oligomerize in the outer mitochondrial membrane, forming the pore of the MAC.^{[2][3]} This channel facilitates the permeabilization of the outer mitochondrial membrane, allowing for the release of

intermembrane space proteins, most notably cytochrome c, into the cytosol.^{[2][3][4]} Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately leading to cell death.^{[2][5]}

iMAC2: A Potent Inhibitor of MAC

iMAC2 is a small molecule inhibitor identified as a 3,6-dibromocarbazole piperazine derivative of 2-propanol. It has been characterized as a potent inhibitor of the MAC. Pharmacological studies have demonstrated its efficacy in preventing the release of cytochrome c and suppressing apoptosis.

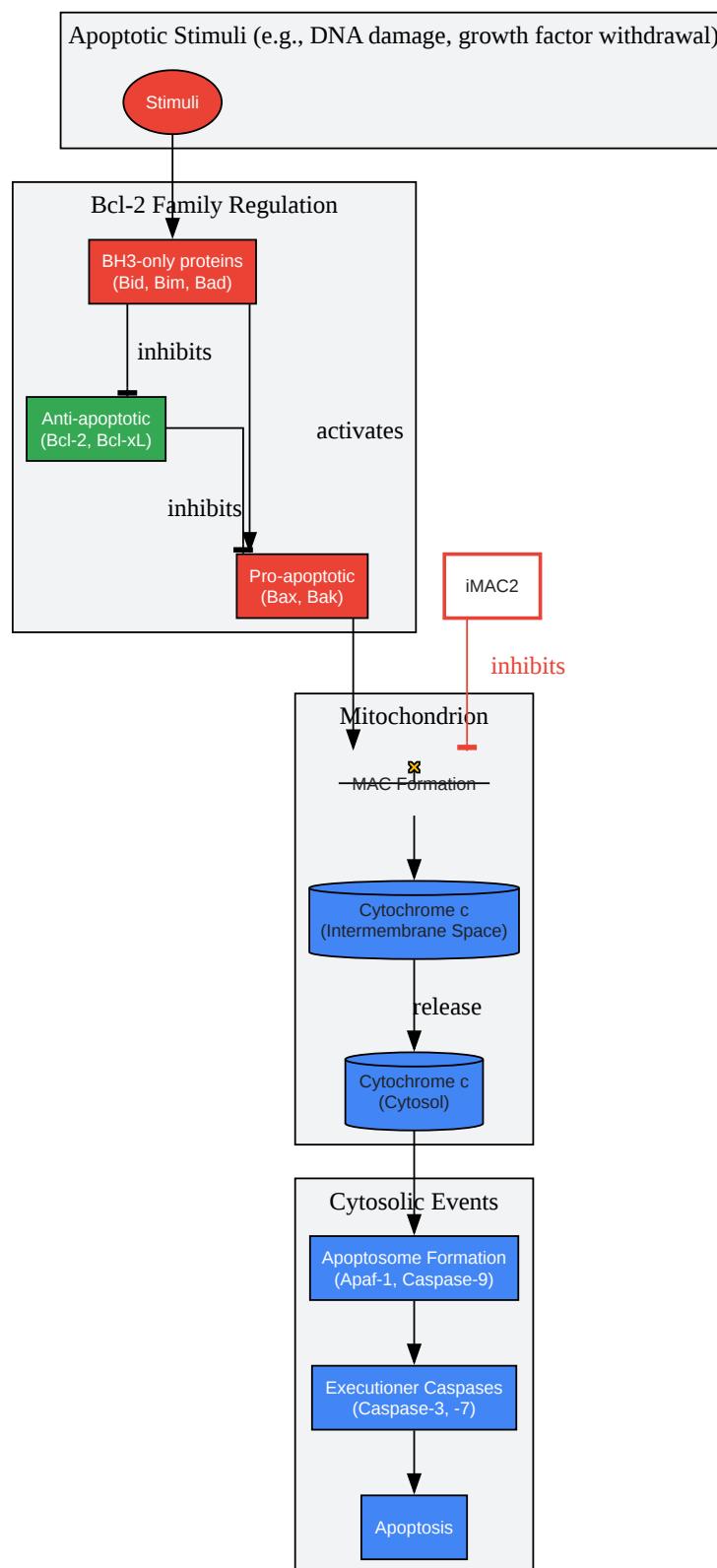
Quantitative Data Summary

The following tables summarize the key quantitative data for **iMAC2**.

| Parameter | Value | Assay |
|--|-------------------------|---------------------------------------|
| IC50 (MAC Inhibition) | 28 nM | Mitochondrial Patch Clamping |
| IC50 (Cytochrome c Release Inhibition) | 0.68 μM | Bid-induced Bax activation |
| Apoptosis Reduction | >50% | STS-induced apoptosis in FL5.12 cells |
| Physicochemical Properties | | |
| Molecular Weight | 542.11 g/mol | |
| Formula | C19H20Br2FN3.2HCl | |
| Solubility | Soluble to 5 mM in DMSO | |
| Purity | ≥98% | |
| CAS Number | 335166-00-2 | |

Signaling Pathway of MAC-Mediated Apoptosis and iMAC2 Inhibition

The intrinsic apoptosis pathway converges on the mitochondria, where the balance between pro- and anti-apoptotic Bcl-2 family proteins determines the cell's fate. **iMAC2** exerts its anti-apoptotic effect by directly inhibiting the MAC, preventing the downstream activation of the caspase cascade.



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Figure 1: Signaling pathway of **iMAC2**-mediated inhibition of apoptosis.

Experimental Protocols

Detailed methodologies for the characterization of **iMAC2** are provided below.

MAC Activity Assay using Mitochondrial Patch Clamping

This protocol is adapted from methodologies used to detect MAC activity in apoptotic cells.[\[1\]](#)

Objective: To measure the inhibitory effect of **iMAC2** on MAC channel activity.

Materials:

- FL5.12 cells
- Apoptosis-inducing agent (e.g., Staurosporine)
- Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
- Patch clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries
- Pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
- Bath solution (same as pipette solution)
- **iMAC2** stock solution in DMSO

Procedure:

- Induce Apoptosis: Treat FL5.12 cells with an appropriate concentration of staurosporine to induce apoptosis and MAC formation.
- Isolate Mitochondria: Harvest the cells and isolate mitochondria using differential centrifugation.
- Prepare Mitoplasts: Resuspend the mitochondrial pellet in a hypotonic buffer to rupture the outer mitochondrial membrane and form mitoplasts.[\[6\]](#)

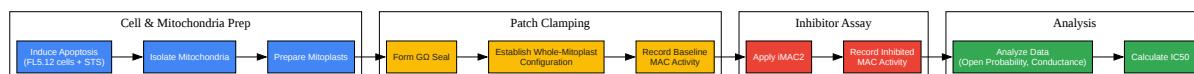
- Patch Clamping:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 10-20 MΩ.
- Fill the pipette with the pipette solution.
- Form a giga-ohm seal with a mitoplast.
- Establish the whole-mitoplast configuration.
- Record channel activity at various holding potentials.

- **iMAC2 Application:**

- Obtain a baseline recording of MAC activity.
- Perfusion the bath with the bath solution containing the desired concentration of **iMAC2**.
- Record the channel activity in the presence of **iMAC2** to determine the extent of inhibition.

- Data Analysis: Analyze the single-channel recordings to determine the open probability and conductance of the MAC before and after the application of **iMAC2**. Calculate the IC50 value from a dose-response curve.



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